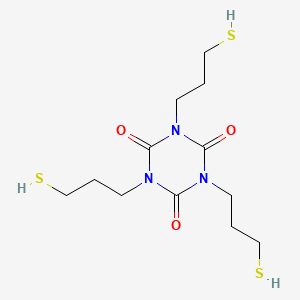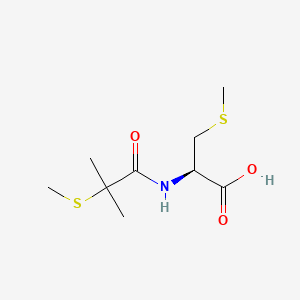
S-Phenyl phenylmethanesulfinothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl phenylmethanesulfinothioate: is an organic compound that belongs to the class of sulfinothioates These compounds are characterized by the presence of a sulfinothioate group (–S(O)–S–) attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl phenylmethanesulfinothioate typically involves the reaction of phenylmethanethiol with a sulfinylating agent. One common method is the reaction of phenylmethanethiol with sulfur dioxide and a base, followed by oxidation with an appropriate oxidizing agent. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl phenylmethanesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfinothioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Products include sulfonates and sulfoxides.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used but can include amines, ethers, and other substituted compounds.
Aplicaciones Científicas De Investigación
S-Phenyl phenylmethanesulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl and sulfonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of S-Phenyl phenylmethanesulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce oxidative stress. The exact molecular pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Phenylmethanethiol: Shares the phenylmethane structure but lacks the sulfinothioate group.
Phenyl sulfoxide: Contains a sulfoxide group instead of the sulfinothioate group.
Phenyl sulfide: Contains a sulfide group instead of the sulfinothioate group.
Uniqueness: S-Phenyl phenylmethanesulfinothioate is unique due to the presence of the sulfinothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
78609-87-7 |
|---|---|
Fórmula molecular |
C13H12OS2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
phenylsulfanylsulfinylmethylbenzene |
InChI |
InChI=1S/C13H12OS2/c14-16(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
JBXLIWMGQOYLRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



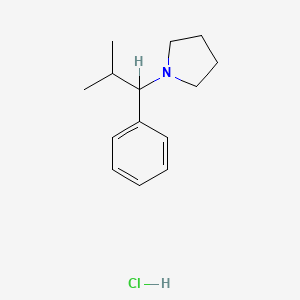
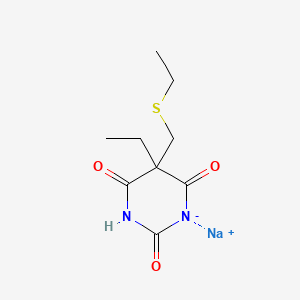
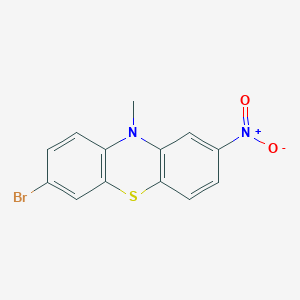
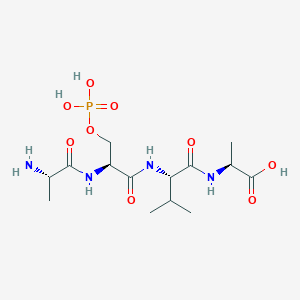
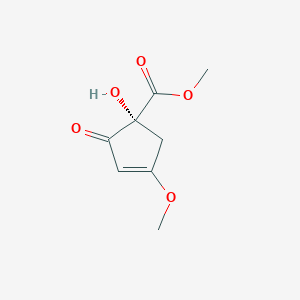
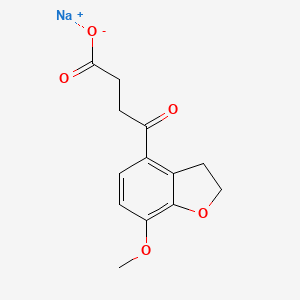
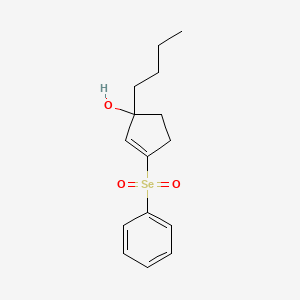
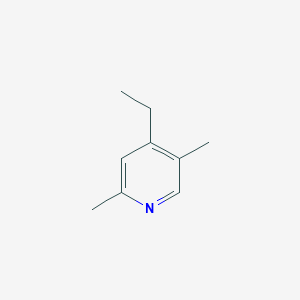
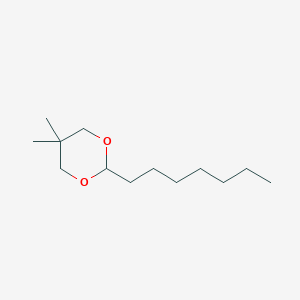
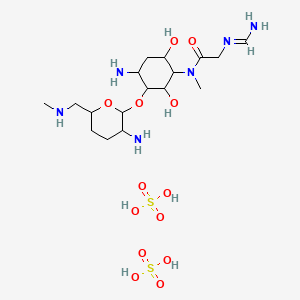
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
